molecular formula C22H23N3O4 B15015679 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate

Cat. No.: B15015679
M. Wt: 393.4 g/mol
InChI Key: ZSUAGJQOXSSMDX-UHFFFAOYSA-N
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Description

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylpiperazine moiety, which is known for its biological activity, and a pyrrolidine ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate typically involves multiple steps. One common method starts with the preparation of the phenylpiperazine derivative, followed by the introduction of the pyrrolidine ring through a series of condensation and cyclization reactions. The final step involves the acetylation of the phenyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors and enzymes, modulating their activity. This compound can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it may interact with other molecular pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.

    4-phenylpiperazin-1-ium 4-ethoxybenzoate: A derivative with similar structural features but different biological activities.

Uniqueness

4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate stands out due to its unique combination of a phenylpiperazine and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

[4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl] acetate

InChI

InChI=1S/C22H23N3O4/c1-16(26)29-19-9-7-18(8-10-19)25-21(27)15-20(22(25)28)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10,20H,11-15H2,1H3

InChI Key

ZSUAGJQOXSSMDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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